molecular formula C11H14N2O2S B13058298 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid

3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B13058298
M. Wt: 238.31 g/mol
InChI Key: NDPXFWBKEFHSTQ-UHFFFAOYSA-N
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Description

3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS 2092164-60-6) is a heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂S and a molecular weight of 238.31 g/mol. The molecule features an imidazo[2,1-b][1,3]thiazole core substituted with an ethyl group at position 3, an isopropyl group at position 6, and a carboxylic acid moiety at position 5 (Figure 1).

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

3-ethyl-6-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2S/c1-4-7-5-16-11-12-8(6(2)3)9(10(14)15)13(7)11/h5-6H,4H2,1-3H3,(H,14,15)

InChI Key

NDPXFWBKEFHSTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)C(=O)O)C(C)C

Origin of Product

United States

Preparation Methods

Formation of 2-Aminothiazole Intermediate

A common starting point is the synthesis of ethyl 2-aminothiazole-5-carboxylate, which serves as a versatile intermediate:

  • Step 1: Ethyl chloroacetate reacts with ethyl formate in the presence of sodium methoxide to form ethyl 2-chloro-3-oxopropanoate via enolate chemistry.
  • Step 2: This intermediate undergoes nucleophilic substitution with thiourea under acidic reflux conditions to yield ethyl 2-aminothiazole-5-carboxylate.

Cyclization to Imidazo[2,1-b]thiazole

  • The ethyl 2-aminothiazole-5-carboxylate is then reacted with an appropriate α-haloketone (e.g., 2-chloro-1-(propan-2-yl)ethanone for the isopropyl substituent) in a polar aprotic solvent such as N,N-dimethylformamide at elevated temperatures (90-100°C).
  • Alkylation occurs preferentially at the ring nitrogen, followed by intramolecular cyclization and elimination of water to form the imidazo[2,1-b]thiazole ring.

Functionalization at the 5-Position: Carboxylic Acid Formation

  • The ester group at the 5-position (ethyl carboxylate) is hydrolyzed under basic conditions using aqueous sodium hydroxide in ethanol at room temperature.
  • The reaction is typically monitored by thin-layer chromatography (TLC) and upon completion, acidification with hydrochloric acid precipitates the free carboxylic acid, which is isolated by filtration and drying.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of ethyl 2-chloro-3-oxopropanoate Ethyl chloroacetate, ethyl formate, sodium methoxide 0-5°C 1-2 hours High Enolate formation
Synthesis of ethyl 2-aminothiazole-5-carboxylate Thiourea, concentrated HCl, reflux in water Reflux (~100°C) 4-6 hours 70-85 Cyclization and substitution
Cyclization to imidazo[2,1-b]thiazole α-Haloketone, DMF 90-100°C 6-12 hours 60-75 Intramolecular cyclization
Ester hydrolysis to carboxylic acid NaOH (1N), ethanol, acidification with HCl Room temperature 3-5 hours 80-90 Precipitation of acid
Free-radical bromination (optional) NBS, solvent (e.g., CCl4 or CH2Cl2), light or heat Ambient to reflux 2-4 hours 65-80 For functional group modification

Mechanistic Insights

  • The key cyclization step involves nucleophilic attack by the amino group of the 2-aminothiazole on the α-haloketone carbonyl carbon, followed by ring closure to form the fused imidazo-thiazole system.
  • Free-radical bromination proceeds via homolytic cleavage of NBS to generate bromine radicals, which selectively brominate the methyl substituent adjacent to the heterocycle, creating a reactive site for further substitution.
  • Ester hydrolysis under basic conditions proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and form the carboxylate anion, which upon acidification precipitates as the free acid.

Summary of Key Research Findings

  • The described synthetic routes are robust and have been validated in multiple studies, showing good yields and purity of the target compound or its close analogs.
  • The use of α-haloketones with appropriate alkyl substituents allows for precise control over the substitution pattern on the imidazo-thiazole ring.
  • Hydrolysis conditions are mild and efficient, preserving the integrity of the heterocyclic core while converting esters to acids.
  • Free-radical bromination provides a versatile intermediate for further functionalization, expanding the scope of possible derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group at position 5 undergoes esterification and amidation. Key findings include:

  • Esterification : Reaction with ethanol under acidic conditions produces the ethyl ester derivative in 72–82% yield. This reaction typically employs thionyl chloride (SOCl₂) as a catalyst .

  • Amide Formation : Coupling with amines like Schöllkopf’s chiral auxiliary generates enantiomerically pure α-amino acid derivatives. For example, treatment with (S)-2-methoxy-2-(4-methylphenyl)acetic acid tert-butyl ester in DMF yields 6-[(2S)-2-amino-3-methoxy-3-oxopropyl]imidazo[2,1-b]thiazole-5-carboxylate (87% yield) .

Table 1: Nucleophilic substitution reactions

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationEthanol, SOCl₂, refluxEthyl ester derivative72–82%
Amidation (chiral)Schöllkopf’s auxiliary, DMF, 25°Cα-amino acid ester87%

Decarboxylation and Ring Functionalization

The carboxylic acid group participates in decarboxylation under thermal or basic conditions:

  • Thermal Decarboxylation : Heating at 160°C in pyridine results in CO₂ elimination, forming 3-ethyl-6-isopropylimidazo[2,1-b]thiazole (confirmed via GC-MS).

  • Electrophilic Bromination : Free-radical bromination using N-bromosuccinimide (NBS) selectively substitutes the methyl group at position 6, yielding 6-bromomethyl derivatives (54% yield) .

Coupling Reactions

The compound participates in cross-coupling reactions for bioconjugation:

  • Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ produces 6-aryl-substituted derivatives (e.g., 6-phenyl variant, 63% yield) .

  • Buchwald-Hartwig Amination : Treatment with morpholine and Pd₂(dba)₃/Xantphos forms 6-morpholinyl derivatives (58% yield) .

Table 2: Catalytic coupling reactions

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME6-Aryl-imidazo-thiazole63%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃6-Morpholinyl derivative58%

Oxidation and Reduction

  • Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to -CH₂OH, forming the corresponding alcohol (41% yield).

  • Thiazole Ring Oxidation : Treatment with m-CPBA oxidizes the thiazole sulfur to a sulfoxide, confirmed via 1H^1H-NMR downfield shifts (Δδ = 0.3–0.5 ppm).

Heterocycle Derivatization

The imidazo-thiazole core undergoes cycloaddition and alkylation:

  • 1,3-Dipolar Cycloaddition : Reaction with nitrile oxides forms isoxazoline-fused derivatives (e.g., 6-isoxazolinyl variant, 66% yield) .

  • Alkylation at N1 : Treatment with methyl iodide in THF/K₂CO₃ yields N1-methylated products (73% yield) .

Mechanistic Insights

  • Decarboxylation Pathway : DFT studies indicate a concerted mechanism where CO₂ loss is facilitated by resonance stabilization of the aromatic system.

  • Bromination Selectivity : Radical bromination favors the 6-methyl group due to hyperconjugative stabilization of the transition state .

Scientific Research Applications

Medicinal Applications

The compound has shown promise in several areas of medicinal chemistry:

Antimicrobial Activity

Studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit antimicrobial properties. The specific compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

Research has highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives in cancer treatment. The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Preliminary studies indicate that it may modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

StudyApplicationFindings
Study 1 Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study 2 Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Study 3 Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro by over 50%.

Synthesis and Derivatives

The synthesis of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid can be achieved through various methods involving cyclization reactions and functional group modifications. Its derivatives are also being explored for enhanced biological activity.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. For instance, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death . Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula MW (g/mol) Substituents (Positions) Key Functional Groups Notable Properties
3-Ethyl-6-(propan-2-yl)imidazo[...]-5-carboxylic acid (Target) C₁₁H₁₄N₂O₂S 238.31 3-Ethyl, 6-Isopropyl Carboxylic acid (C5) High polarity; potential for hydrogen bonding
6-Methylimidazo[...]-5-carboxylic acid C₇H₆N₂O₂S 182.20 6-Methyl Carboxylic acid (C5) Simpler structure; used as an intermediate in antibacterial agents
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[...]-5-carboxylate C₁₀H₉F₃N₂O₂S 278.25 3-Methyl, 6-Trifluoromethyl Ethyl ester (C5) Enhanced lipophilicity; electron-withdrawing CF₃ group improves metabolic stability
6-(4-Fluorophenyl)imidazo[...]-5-carbaldehyde C₁₂H₇FN₂OS 246.26 6-(4-Fluorophenyl) Aldehyde (C5) Electrophilic aldehyde group enables conjugation reactions
Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[...]-5-carboxylate C₁₀H₉F₃N₂O₂S 278.25 2,3-Dimethyl, 6-Trifluoromethyl Ethyl ester (C5) Steric hindrance from dimethyl groups may reduce receptor binding
Key Observations:
  • Trifluoromethyl groups (e.g., in and ) enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .
  • Functional Group Impact :
    • Carboxylic acid (target and ) increases solubility in aqueous media compared to ester () or aldehyde () derivatives.
    • Aldehyde-containing analogs () are reactive intermediates for further functionalization, such as Schiff base formation .

Biological Activity

3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 131607675) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, supported by various studies and findings.

The compound has the following chemical properties:

  • Chemical Formula : C₁₁H₁₄N₂O₂S
  • Molecular Weight : 246.31 g/mol
  • Structure : The imidazo-thiazole framework contributes to its biological activity.

In Vitro Studies

Recent research has highlighted the antimicrobial potential of thiazole derivatives, including 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid. These studies typically focus on their efficacy against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb).

Key Findings :

  • Selective Activity Against Mtb : Compounds with similar structures have shown selective inhibition against Mtb with IC₅₀ values ranging from 2.03 to 2.32 μM, indicating promising potential for further development as antitubercular agents .
  • Lack of Toxicity : In vitro assays demonstrated that these compounds exhibit minimal toxicity towards human cell lines at concentrations exceeding 128 μM .

Comparative Antimicrobial Efficacy

CompoundTarget OrganismIC₅₀ (μM)Toxicity Level
IT10Mtb2.32>128 μM
IT06Mtb2.03>128 μM
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acidTBDTBDTBD

The anticancer properties of thiazole derivatives have been a significant area of research. The imidazo-thiazole structure is believed to interact with various cellular pathways involved in cancer proliferation and survival.

Key Insights :

  • Cell Viability Reduction : Studies indicate that thiazole compounds can significantly decrease cell viability in cancer cell lines such as Caco-2 (a colorectal cancer cell line), with reductions reported as high as 39.8% compared to untreated controls .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring enhances anticancer activity, suggesting that modifications could lead to more potent derivatives .

Case Studies

In one study focusing on thiazole derivatives:

  • Compounds were tested against multiple cancer cell lines.
  • The most promising candidates exhibited IC₅₀ values below those of established chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins associated with disease processes. For instance:

  • Docking simulations revealed favorable binding affinities for proteins involved in cancer metabolism and bacterial resistance mechanisms .

Binding Affinity Data

CompoundTarget ProteinBinding Affinity (kcal/mol)
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acidTBDTBD

Q & A

(Basic) What are the established synthetic routes for 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step strategies, including:

  • Esterification : Formation of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate intermediates via cyclization of thiazole precursors .
  • Functionalization : Free-radical bromination using N-bromosuccinimide (NBS) to introduce bromomethyl groups, enabling subsequent coupling reactions .
  • Coupling with chiral auxiliaries : For enantioselective synthesis, Schollkopf's chiral auxiliary can be employed, followed by acidic hydrolysis to yield the carboxylic acid .
  • Amide formation : Reaction with amines using coupling agents like HATU and diisopropylethylamine (DIPEA) to generate derivatives .

(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methyl and ethyl groups). For example, methyl protons in imidazo-thiazole derivatives appear as singlets near δ 2.28 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, with [M+H]⁺ peaks matching theoretical values .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carboxylic acid (-COOH) via O-H stretches (~2500-3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

(Advanced) How can structural modifications enhance the compound’s bioactivity?

Methodological Answer:

  • Substituent Optimization :
    • Electron-withdrawing groups (e.g., trifluoromethyl) at position 6 improve antimicrobial activity by enhancing target binding .
    • Phenyl or pyridyl rings at position 3 increase antiproliferative effects against cancer cells, as shown in imidazo-thiazole analogs .
  • Derivatization Strategies :
    • Conversion to amide derivatives via oxalyl chloride-mediated coupling with amines enhances solubility and bioavailability .
    • Ester hydrolysis to the free carboxylic acid improves interaction with biological targets like enzymes (e.g., Mycobacterium tuberculosis pantothenate synthetase) .

(Advanced) How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Standardized Assays : Reproduce experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, antimicrobial activity discrepancies may arise from differences in bacterial strains or inoculum sizes .
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to verify binding affinity to targets like SIRT1 or pantothenate synthetase, aligning experimental IC₅₀ values with computational predictions .
  • Dose-Response Analysis : Perform dose-dependent assays (e.g., 0.1–100 µM) to establish clear structure-activity relationships (SARs) and rule out off-target effects .

(Advanced) What strategies improve synthetic yield during coupling steps?

Methodological Answer:

  • Catalyst Optimization : Increase HATU or EDCI concentrations (1.2–1.5 equivalents) to drive amide bond formation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reagent solubility and reaction efficiency .
  • Temperature Control : Maintain reactions at 0–5°C during coupling to reduce side reactions, followed by gradual warming to room temperature .

(Basic) What biological assays are used to evaluate this compound’s activity?

Methodological Answer:

  • Antimicrobial Testing :
    • Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Anticancer Screening :
    • MTT assay measures cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) after 48-hour exposure, with IC₅₀ values calculated via nonlinear regression .
  • Enzyme Inhibition :
    • Fluorometric assays quantify SIRT1 activation or pantothenate synthetase inhibition using substrate-specific probes (e.g., acetylated peptides) .

(Advanced) How can solubility challenges in in vivo studies be addressed?

Methodological Answer:

  • Salt Formation : Convert the carboxylic acid to sodium or potassium salts via neutralization with NaOH/KOH .
  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or methyl esters) that hydrolyze in vivo to release the active acid .
  • Co-solvent Systems : Use biocompatible solvents like PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

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